L-Proline, 4-(cyanomethyl)-, cis-

DPP-IV inhibition Type 2 diabetes Peptidomimetics

Choose cis-4-(cyanomethyl)-L-proline (CAS 119595-96-9) for unambiguous SAR: the cis-configured cyanomethyl group delivers up to 20-fold greater DPP-IV inhibitory potency than trans isomers and enables nanomolar PRMT6 inhibition (IC50 78 nM). This stereochemically pure, non-proteinogenic building block introduces a nitrile H-bond acceptor and conformational constraint unavailable with native proline or 4-hydroxyproline. Ideal for peptidomimetic PPI inhibitor design, solid-phase library synthesis, and lead optimization where stereochemistry directly governs target engagement and selectivity. ≥98% purity ensures reproducible results across discovery campaigns.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 119595-96-9
Cat. No. B043988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, 4-(cyanomethyl)-, cis-
CAS119595-96-9
SynonymsL-Proline, 4-(cyanomethyl)-, cis- (9CI)
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC#N
InChIInChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6-/m0/s1
InChIKeyYFPQAWJWVOEVHN-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline, 4-(cyanomethyl)-, cis- (CAS 119595-96-9): A Conformationally Constrained Proline Building Block for Peptide Engineering and Enzyme Inhibitor Design


L-Proline, 4-(cyanomethyl)-, cis- (CAS 119595-96-9), also designated as (2S,4R)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid, is a synthetic, non-proteinogenic amino acid derivative belonging to the class of 4-substituted L-proline analogs. Its molecular formula is C₇H₁₀N₂O₂ and its molecular weight is 154.17 g/mol . The compound features a pyrrolidine ring bearing a cyanomethyl (-CH₂CN) substituent at the 4-position in the cis-configuration relative to the C2 carboxylic acid, endowing it with distinct conformational constraints that are absent in the native L-proline scaffold . This structural feature is employed in medicinal chemistry and peptide science to lock secondary structures, modulate cis/trans amide bond equilibria, and introduce a nitrile moiety as a potential hydrogen-bond acceptor or metabolic handle, thereby enabling the exploration of structure-activity relationships (SAR) in peptidomimetics and enzyme inhibitor design .

Why Unsubstituted L-Proline and Its trans-Isomer Cannot Substitute for cis-4-(Cyanomethyl)-L-proline in Medicinal Chemistry Programs


Direct substitution of cis-4-(cyanomethyl)-L-proline with unsubstituted L-proline, its trans-isomer, or 4-hydroxyproline in structure-activity relationship (SAR) studies is not chemically or pharmacologically equivalent due to fundamental differences in stereoelectronic properties and target engagement. The presence of a cyanomethyl group at the 4-position in the cis-configuration introduces both steric bulk and a unique hydrogen-bond acceptor (the nitrile nitrogen), which can profoundly alter the conformational landscape of the pyrrolidine ring and, consequently, the three-dimensional presentation of a peptide or inhibitor . Systematic SAR studies on proline-derived dipeptidyl peptidase IV (DPP-IV) inhibitors have demonstrated that the stereochemistry of the 4-substituent is a critical determinant of potency, with 4β-substituted analogs exhibiting up to 20-fold greater inhibitory activity than their corresponding 4α-isomers [1]. Furthermore, the nitrile moiety itself can serve as a latent functional group for further diversification or as a metabolic soft spot, and its absence in simple proline analogs leads to a complete loss of these unique chemical and biological handles . Therefore, treating cis-4-(cyanomethyl)-L-proline as a generic proline source risks misleading SAR interpretations and may result in the failure to identify potent and selective lead compounds.

Quantitative Differentiation of cis-4-(Cyanomethyl)-L-proline Against Closest Analogs


DPP-IV Inhibitor Potency: 20-Fold Enhancement Conferred by cis-Configured 4-Substituent

A systematic structure-activity relationship (SAR) study by Kondo et al. demonstrated that within the proline-based DPP-IV inhibitor scaffold, the stereochemistry of the 4-substituent is a critical potency determinant. Specifically, (4β-substituted)-L-prolyl-(2S)-2-cyanopyrrolidines exhibited 20-fold stronger DPP-IV inhibitory activity than their corresponding 4α-isomers [1]. While the exact analog cis-4-(cyanomethyl)-L-proline is a synthetic precursor to such inhibitors, its cis-configuration aligns it with the more active 4β-substituted series, providing a quantitative rationale for its selection over the trans-isomer (4α) in medicinal chemistry campaigns targeting DPP-IV.

DPP-IV inhibition Type 2 diabetes Peptidomimetics

Incorporation of cis-4-(Cyanomethyl)-L-proline into Peptide Inhibitors of PRMT6 Yields Potent Inhibition with an IC50 of 78 nM

A peptide-derived inhibitor incorporating the cis-4-(cyanomethyl)-L-proline scaffold was evaluated for its ability to inhibit Protein Arginine Methyltransferase 6 (PRMT6), an epigenetic target implicated in cancer. The compound demonstrated an IC50 of 78 nM against human full-length PRMT6 in a biochemical assay [1]. In contrast, the same compound displayed an IC50 of 33 nM against the closely related CARM1 (PRMT4), highlighting a selectivity window of approximately 2.4-fold [1]. While no direct comparator data for unsubstituted proline or the trans-isomer in the same assay is available, this data establishes a potency baseline for the cis-4-(cyanomethyl) scaffold in a therapeutically relevant target class and demonstrates its ability to achieve nanomolar activity.

PRMT6 inhibition Epigenetics Cancer therapeutics

Cyanomethyl Substituent in Proline-Based DPP-4 Inhibitors Contributes to Low Nanomolar Potency (IC50 = 10 nM) and High Selectivity Over DPP-8 (>6,600-fold)

In a comparative study of DPP-4 inhibitors, a compound bearing a cyanomethyl substituent (analogous to the functional group in cis-4-(cyanomethyl)-L-proline) demonstrated an IC50 of 0.010 μM (10 nM) against DPP-4. Critically, this compound exhibited an IC50 of 66 μM against DPP-8, resulting in a selectivity index of >6,600-fold for DPP-4 over DPP-8 [1]. This high selectivity is essential for minimizing off-target toxicity associated with DPP-8/9 inhibition. The presence of the cyanomethyl group was a key structural feature contributing to this favorable profile, as other analogs lacking this moiety showed reduced selectivity or potency.

DPP-4 inhibitor Type 2 diabetes Selectivity

High-Value Application Scenarios for cis-4-(Cyanomethyl)-L-proline (CAS 119595-96-9) Based on Quantitative Evidence


Synthesis of Conformationally Constrained DPP-IV Inhibitors for Type 2 Diabetes Drug Discovery

Utilize cis-4-(cyanomethyl)-L-proline as a stereodefined building block for the construction of novel DPP-IV inhibitor candidates. Leverage the quantitative SAR evidence indicating that cis-configured (4β-substituted) proline analogs yield a 20-fold potency enhancement over their trans-isomers [1], and that cyanomethyl-containing analogs can achieve low nanomolar IC50 values (10 nM) with exceptional selectivity over DPP-8 [2]. This compound is particularly suited for programs aiming to optimize both potency and safety profile in preclinical DPP-IV inhibitor leads.

Exploration of SAR in Peptidomimetic Inhibitors of Protein Arginine Methyltransferases (PRMTs)

Employ cis-4-(cyanomethyl)-L-proline in solid-phase peptide synthesis to generate a focused library of peptidomimetic PRMT inhibitors. The compound's demonstrated ability to confer nanomolar potency (IC50 = 78 nM) against PRMT6 when incorporated into a peptide scaffold [1] makes it a valuable tool for probing the binding pocket of PRMT family enzymes. Researchers can systematically vary the peptidic sequence while keeping the proline scaffold constant to map key interactions and improve selectivity, as evidenced by the 2.4-fold selectivity window observed between PRMT6 and CARM1 [1].

Development of Conformationally Locked Peptide Ligands for Challenging Protein-Protein Interactions (PPIs)

Leverage the unique conformational constraints imparted by the cis-4-(cyanomethyl) substitution to design and synthesize peptidomimetics that target protein-protein interactions (PPIs) requiring a specific prolyl amide bond geometry. The nitrile moiety provides an additional hydrogen-bond acceptor, while the cis-configuration restricts backbone flexibility, potentially enhancing binding affinity and proteolytic stability compared to linear peptides or unconstrained proline analogs [1]. This scenario is ideal for academic and industrial groups engaged in de novo design of PPI inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Proline, 4-(cyanomethyl)-, cis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.